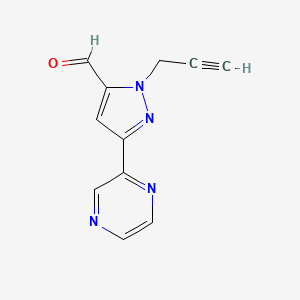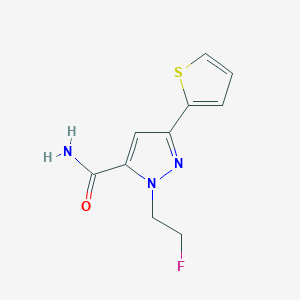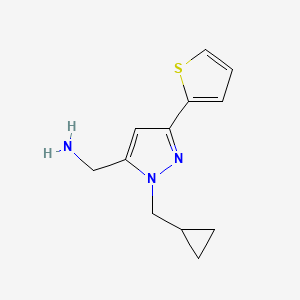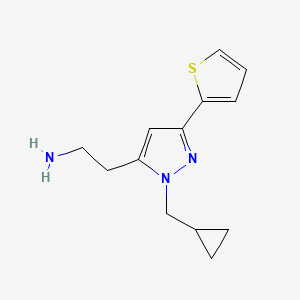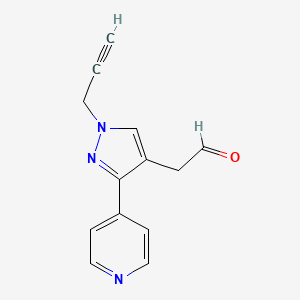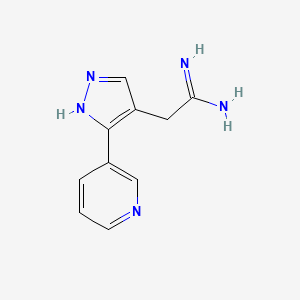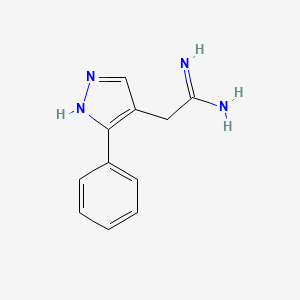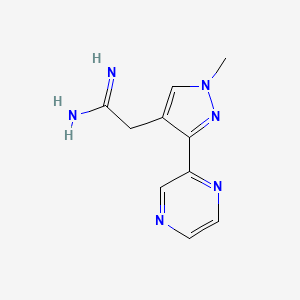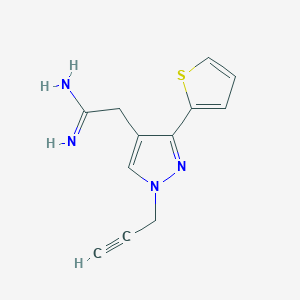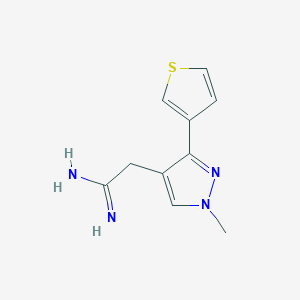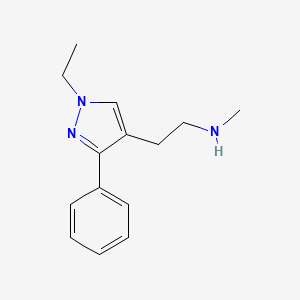
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (CPCP) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a member of the pyrazole family and is composed of a cyclopentyl group, a thiophene-3-yl group, and a 1H-pyrazole-5-carbaldehyde group. CPCP has been studied for its potential applications in a variety of areas, including drug development, drug delivery, and cancer therapy.
Wissenschaftliche Forschungsanwendungen
For example, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them through various analytical methods. These derivatives were then reacted with chitosan to form Schiff bases, which were explored for their antimicrobial activity against a range of bacteria and fungi, showing the dependency of antimicrobial activity on the type of Schiff base moiety (Hamed et al., 2020). Similarly, other studies focused on the synthesis and structure determination of compounds derived from pyrazole-carbaldehyde compounds, revealing insights into their molecular structure and potential applications (Kariuki et al., 2022; Abdel-Wahab et al., 2012).
Antimicrobial and Antioxidant Applications
A significant aspect of the research on these compounds revolves around their antimicrobial and antioxidant properties. Various derivatives of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde have been synthesized and evaluated for their biological activities. Studies have found that these compounds exhibit promising antimicrobial activity against a variety of bacterial and fungal strains, as well as notable antioxidant properties.
For instance, Ashok et al. (2016) synthesized a new series of compounds from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and reported their antibacterial and antifungal activities. The compounds were synthesized using NaOH and H2O2 by modified Algar–Flynn–Oyamada reaction and demonstrated good yields. The antimicrobial activities of these compounds were screened, highlighting their potential as antimicrobial agents (Ashok et al., 2016).
Antitumor and Antidepressant Activity
Researchers are also exploring the potential antitumor and antidepressant activities of these compounds. By synthesizing various derivatives and conducting in vitro and in silico studies, significant insights into their therapeutic potential are being uncovered.
El-Zahar et al. (2011) synthesized a new series of benzofuran-2-yl pyrazole pyrimidine derivatives from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and investigated their antitumor activity. The study involved various cyclocondensation reactions and presented some compounds with promising cytotoxic activity against specific cell lines, comparing their efficacy with that of known drugs like 5-fluorouracil (El-Zahar et al., 2011).
Eigenschaften
IUPAC Name |
2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-9,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNYJJCHDUDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



